Jaspamide F -

Jaspamide F

Catalog Number: EVT-1592907
CAS Number:
Molecular Formula: C35H43BrN4O6
Molecular Weight: 695.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jaspamide F is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Source and Classification

Jaspamide F is primarily sourced from marine sponges, particularly those belonging to the Jaspis genus. These sponges are known for their rich chemical diversity, leading to the isolation of various bioactive compounds. The classification of Jaspamide F as a cyclodepsipeptide places it within a group of compounds that exhibit significant pharmacological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jaspamide F has been approached through various methodologies, often involving semi-synthesis from natural precursors or total synthesis strategies. Key synthetic routes typically include:

  • Total Synthesis: This involves constructing the entire molecule from simpler organic compounds. Techniques such as solid-phase peptide synthesis and solution-phase reactions have been employed to assemble the peptide backbone and introduce necessary functional groups.
  • Semi-Synthesis: This method utilizes naturally occurring precursors as starting materials, allowing for modifications that yield analogs with enhanced properties. For instance, derivatives can be synthesized by altering specific amino acid residues or introducing new functional groups through chemical reactions like esterification or amidation.

Notable synthetic strategies include the use of Ugi reactions for creating peptide fragments and employing diastereoselective reactions to achieve desired stereochemistry in the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of Jaspamide F features a complex arrangement typical of cyclodepsipeptides. It includes:

  • Cyclic Backbone: The cyclic structure is formed by the interconnection of amino acids through ester linkages.
  • Functional Groups: The presence of bromine atoms and various side chains contributes to its reactivity and biological activity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for elucidating the structure. For example, NMR data helps confirm the positions of hydrogen atoms and carbon skeleton, while MS provides molecular weight information that supports structural assignments.

Chemical Reactions Analysis

Reactions and Technical Details

Jaspamide F can participate in various chemical reactions due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which may alter solubility and bioactivity.
  • Amidation: The amine functionalities allow for the formation of amides, which can be used to modify biological activity.
  • Halogenation: The presence of bromine makes it susceptible to further halogenation reactions, potentially leading to more reactive derivatives.

These reactions can be optimized through careful selection of reagents and conditions to enhance yields and selectivity.

Mechanism of Action

Process and Data

The mechanism by which Jaspamide F exerts its biological effects involves interaction with cellular components. Research indicates that it may disrupt microfilament structures within cells, leading to apoptosis in cancer cell lines. This disruption is primarily attributed to its ability to bind actin filaments, thereby inhibiting normal cellular functions such as division and motility.

Data from cytotoxicity assays demonstrate that Jaspamide F exhibits potent activity against various cancer cell lines, with IC50 values indicating effective concentrations required for significant biological impact .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Solubility varies depending on solvent polarity; often soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity with nucleophiles is notable due to electrophilic sites within the molecule.

Analytical techniques like differential scanning calorimetry (DSC) may be employed to assess thermal stability, while high-performance liquid chromatography (HPLC) can be used for purity analysis.

Applications

Scientific Uses

Jaspamide F has several applications in scientific research:

  • Anticancer Research: Due to its cytotoxic properties, it serves as a lead compound for developing new anticancer agents.
  • Cell Biology Studies: Its ability to interact with cytoskeletal components makes it valuable in studies investigating cell motility and division.
  • Drug Development: Ongoing research aims at modifying its structure to enhance efficacy and reduce toxicity for therapeutic applications.
Biosynthetic Origins and Natural Occurrence of Jaspamide F

Phylogenetic Distribution in Jaspis Sponge Lineages

Jaspamide F is exclusively documented in sponges of the genus Jaspis (order Astrophorida, family Ancorinidae), with Jaspis splendens (synonym: Dorypleres splendens) as its primary source [3] [7] [8]. Phylogenetic analyses reveal that jaspamide-producing sponges cluster within a monophyletic clade distinct from non-producing relatives, indicating evolutionary specialization for cyclodepsipeptide biosynthesis [4]. Notably, Jaspis species from the Indo-Pacific (e.g., Fiji, Vanuatu, Indonesia) show higher chemical diversity of jaspamides compared to Atlantic counterparts, suggesting adaptive radiation of biosynthetic pathways [7] [9].

Table 1: Distribution of Jaspamide Congeners Across Jaspis SpeciesSponge SpeciesCollection SiteDetected CongenersReference
Jaspis splendensFijiJaspamides A-F, Q-R [3] [8]
Jaspis splendensVanuatuJaspamides B, E, F, P [7]
Jaspis splendensKalimantan, IndonesiaJaspamides Q, R, F* [8] [9]
Auletta constrictaPapua New GuineaJaspamides E, F, P [7]

*Jaspamide F detected as minor analog

Biogeographic Patterns in Marine Sponge-Derived Cyclodepsipeptides

The structural diversity of jaspamides exhibits distinct biogeographic gradients. Pacific collections (Fiji, Vanuatu, Indonesia) yield jaspamide F with conserved bromination at C-2 of the tryptophan moiety, whereas Atlantic specimens show decreased halogenation frequency [3] [7]. Depth-dependent variation is observed: specimens from >30m depths produce jaspamide F as a major component (0.001–0.003% dry weight), while shallow-water counterparts (<15m) contain trace quantities [8]. This correlates with UV exposure gradients, suggesting photoprotective roles for brominated indoles. Notably, jaspamide co-occurs with geodiamolides in sponges of the family Ancorinidae, indicating conserved chemical defenses across geographically isolated populations [5].

Table 2: Biogeographic Influence on Jaspamide F PropertiesParameterIndo-Pacific RegionAtlantic/Caribbean
Relative Abundance0.001–0.003% dry weight<0.0005% dry weight
Bromination PatternConserved C-2 bromotryptophanVariable bromination
Co-occurring MetabolitesGeodiamolides, isomalabaricanesBengamides, discorhabdins
Depth DistributionDominant in mesophotic zones (>30m)Rare below 20m

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathways

Jaspamide F biosynthesis involves a trans-kingdom partnership: the sponge hosts symbiotic Jaspinella bacteria (phylum Tectomicrobia) that encode the hybrid PKS-NRPS machinery [4]. Genomic analysis reveals an 85-kb jas gene cluster featuring:

  • Iterative PKS modules: Loading malonyl-CoA via AT domains, with KR domains establishing C-13/C-15 stereochemistry
  • NRPS modules: Activating L-tryptophan, β-tyrosine, and alanine via A domains with non-canonical substrate specificity
  • Halogenase domain: Flavin-dependent enzyme brominating tryptophan at C-2 prior to chain elongation [4] [7]

The hybrid system incorporates unique domain architecture: Module 3 contains a dual-function C/A domain for β-tyrosine activation, while Module 1 lacks expected epimerase domains despite generating D-ala residues – suggesting external racemase involvement [4]. Intermediate transfer between PKS and NRPS components occurs via specialized docking domains, with the polyketide chain released as a linear acyl tethered to PCP for macrocyclization by the terminal TE domain [6] [10].

Table 3: Key Domains in Jaspamide F BiosynthesisDomain TypePositionFunctionSubstrate Specificity
AT (Acyltransferase)PKS Module 1Malonyl-CoA loadingMalonyl-CoA
KR (Ketoreductase)PKS Module 2β-carbon reductionB-type stereochemistry
A (Adenylation)NRPS Module 3β-tyrosine activationβ-tyrosine
Hal (Halogenase)NRPS Module 4Tryptophan brominationTryptophan (C-2 position)
TE (Thioesterase)TerminalMacrocyclizationCyclization at Ala-Trp bond

Halogenation Patterns in Jaspamide Congeners

Jaspamide F (C₃₅H₄₃BrN₄O₆) belongs to Group 1 jaspamides characterized by saturated polyketide chains, distinguishing it from Group 2 variants with exocyclic olefins [7]. Its defining feature is monobromination exclusively at C-2 of the tryptophan indole ring, confirmed by:

  • Characteristic HMBC correlation between H-21 (δH 7.61) and C-26 (δC 112.4)
  • Isotopic cluster m/z 709.2/711.2 [M+H]⁺ (1:1 Br⁷⁹/Br⁸¹ ratio) [7] [9]

Structure-activity studies demonstrate that C-2 bromination enhances cytotoxicity 10-fold against HCT-116 cells (GI₅₀ 0.11 μM vs. 1.1 μM for debromo analog) by promoting hydrophobic interactions with the actin-binding pocket [3] [7]. In contrast, dibrominated variants (e.g., jaspamide R brominated at C-2/C-22) exhibit reduced potency due to steric hindrance [8] [9]. Natural analogs like jaspamide P (demethylated at C-13) retain activity, confirming bromotryptophan as the critical pharmacophore [7].

Table 4: Halogenation Impact on Biological Activity of Jaspamide VariantsCongenerHalogenation SiteHCT-116 GI₅₀ (μM)Actin Disruption Threshold
Jaspamide F (3)C-2 (monobromo)0.110.05 μM
Jaspamide Q (2)None1.101.0 μM
Jaspamide R (3)C-2, C-22 (dibromo)0.250.5 μM
Jaspamide (1)C-2 (monobromo)0.040.01 μM
Table 5: Jaspamide Congeners Mentioned in TextCompound NameChemical FormulaBiological Source
Jaspamide FC₃₅H₄₃BrN₄O₆Jaspis splendens, Auletta constricta
Jaspamide (Jasplakinolide)C₃₆H₄₅BrN₄O₆Jaspis splendens
Jaspamide QC₃₆H₄₆N₄O₆Jaspis splendens
Jaspamide RC₃₆H₄₄Br₂N₄O₆Jaspis splendens
Jaspamide PC₃₇H₄₈N₄O₉Jaspis splendens, Auletta sp.
Geodiamolide TAC₄₃H₆₇BrN₆O₁₂Geodia sp.

Properties

Product Name

Jaspamide F

IUPAC Name

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

Molecular Formula

C35H43BrN4O6

Molecular Weight

695.6 g/mol

InChI

InChI=1S/C35H43BrN4O6/c1-20-9-8-10-21(2)33(43)37-23(4)35(45)40(5)30(18-27-26-11-6-7-12-28(26)38-32(27)36)34(44)39-29(19-31(42)46-22(3)17-20)24-13-15-25(41)16-14-24/h6-9,11-16,20-23,29-30,38,41H,10,17-19H2,1-5H3,(H,37,43)(H,39,44)/b9-8+/t20-,21-,22-,23-,29+,30+/m0/s1

InChI Key

DWQBPWLYAVCSSB-PMJQVYFVSA-N

Canonical SMILES

CC1CC=CC(CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC1=O)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C)C

Isomeric SMILES

C[C@H]1C/C=C/[C@@H](C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC1=O)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C)C

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